3,4-Dimethylpent-3-enoic acid
Overview
Description
3,4-Dimethylpent-3-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond and two methyl groups attached to the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpent-3-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpent-3-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and oxidation steps. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form diols or epoxides using reagents like osmium tetroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.
Substitution: The methyl groups can undergo halogenation or other substitution reactions using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, borane.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Diols, epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Dimethylpent-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpent-3-enoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond and methyl groups can participate in hydrophobic interactions and van der Waals forces, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dimethylpent-3-enoic acid: This compound has an amino group instead of a carboxylic acid group, leading to different chemical properties and applications.
3,3-Dimethylpent-4-enoic acid: This compound has a similar structure but differs in the position of the double bond and methyl groups.
Uniqueness
3,4-Dimethylpent-3-enoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and derivatizations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,4-dimethylpent-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWUIDIQNLCNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)" as a key component. What is the significance of its structure in peptide mimicry?
A1: ADPA is designed as a glycylglycine mimic. [] This means it aims to mimic the structural and conformational properties of two glycine amino acids linked together. The key lies in the replacement of the central amide bond in glycylglycine with a trans-tetrasubstituted alkene in ADPA. This modification is hypothesized to have two main effects:
- β-Turn Induction: The bulky methyl groups on the alkene introduce steric constraints that favor the folding of the molecule into a β-turn. [] β-turns are common structural motifs in proteins where the polypeptide chain reverses its direction.
- β-Hairpin Promotion: The achiral nature of the alkene in ADPA eliminates the energy difference between typical β-turns and their "mirror image" counterparts. [] This lack of preference is significant because "mirror image" β-turns are known to be more likely to induce the formation of β-hairpins, another important structural motif in proteins.
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